Butyl glycidyl ether

Description

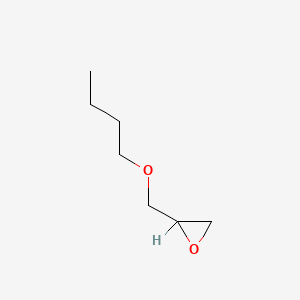

Structure

3D Structure

Properties

IUPAC Name |

2-(butoxymethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-2-3-4-8-5-7-6-9-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSUQLAYJZDEMOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Record name | N-BUTYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19929 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-BUTYL GLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0115 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25610-58-6 | |

| Record name | Oxirane, 2-(butoxymethyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25610-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9024691 | |

| Record name | Butyl glycidyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-butyl glycidyl ether appears as colorless to pale yellow liquid with a strong, slightly unpleasant odor. Flash point approximately 164 °F. Denser than water. Vapors are heavier than air. Vapors may irritate the nose, throat and respiratory tract. Ingestion or inhalation may cause central nervous system depression. Liquid contact may severely irritate the eyes and skin. Prolonged contact with the skin may cause defatting and drying., Liquid, Colorless liquid with an irritating odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with an irritating odor. | |

| Record name | N-BUTYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19929 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Oxirane, 2-(butoxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | n-Butyl glycidyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/125 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-BUTYL GLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0115 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-BUTYL GLYCIDYL ETHER (BGE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/320 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Butyl glycidyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0081.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

327 °F at 760 mmHg (NTP, 1992), 164 °C, 327 °F | |

| Record name | N-BUTYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19929 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-BUTYL GLYCIDYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/299 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-BUTYL GLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0115 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-BUTYL GLYCIDYL ETHER (BGE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/320 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Butyl glycidyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0081.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

130 °F (NTP, 1992), 54 °C, 54 °C (closed cup), 54 °C c.c., 130 °F | |

| Record name | N-BUTYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19929 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butyl glycidyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/125 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-BUTYL GLYCIDYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/299 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-BUTYL GLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0115 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-BUTYL GLYCIDYL ETHER (BGE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/320 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Butyl glycidyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0081.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

10 to 50 mg/mL at 72 °F (NTP, 1992), In water, 20,000 mg/L at °C, Solubility in water, g/100ml at 20 °C: 2, 2% | |

| Record name | N-BUTYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19929 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-BUTYL GLYCIDYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/299 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-BUTYL GLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0115 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | n-Butyl glycidyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0081.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.91 (USCG, 1999) - Less dense than water; will float, 0.908 g/cu cm at 25 °C, Relative density (water = 1): 0.91, 0.91 | |

| Record name | N-BUTYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19929 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-BUTYL GLYCIDYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/299 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-BUTYL GLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0115 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-BUTYL GLYCIDYL ETHER (BGE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/320 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Butyl glycidyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0081.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.78 at 25 °C (Air = 1), Relative vapor density (air = 1): 3.78 | |

| Record name | N-BUTYL GLYCIDYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/299 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-BUTYL GLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0115 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

3.2 mmHg at 77 °F (NTP, 1992), 3.2 [mmHg], 3.2 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 0.43, 3 mmHg at 77 °F, (77 °F): 3 mmHg | |

| Record name | N-BUTYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19929 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butyl glycidyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/125 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-BUTYL GLYCIDYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/299 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-BUTYL GLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0115 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-BUTYL GLYCIDYL ETHER (BGE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/320 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Butyl glycidyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0081.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Clear, colorless liquid | |

CAS No. |

2426-08-6, 25610-58-6 | |

| Record name | N-BUTYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19929 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyl glycidyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2426-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Butyl glycidyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002426086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxirane, (butoxymethyl)-, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025610586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BUTYL GLYCIDYL ETHER | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83413 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxirane, 2-(butoxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyl glycidyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl 2,3-epoxypropyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.616 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL GLYCIDYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M03777A62S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-BUTYL GLYCIDYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/299 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-BUTYL GLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0115 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-BUTYL GLYCIDYL ETHER (BGE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/320 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Propane, 1-butoxy-2,3-epoxy- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/TX401640.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

n-Butyl Glycidyl Ether (BGE): Physicochemical Characterization & Bioconjugation Utility

Executive Summary

n-Butyl Glycidyl Ether (BGE) is a monofunctional epoxy reactive diluent characterized by low viscosity and high reactivity. While primarily known for its role in reducing the viscosity of epoxy resin systems for medical device encapsulation, its utility extends into bioconjugation and surface chemistry. In drug development, BGE serves as a critical reagent for introducing hydrophobic butyl motifs onto hydrophilic backbones (e.g., polysaccharides, hydrogels) and acts as a surface-capping agent to modulate steric hindrance in biosensors.

This guide provides a rigorous technical analysis of BGE, focusing on its stoichiometric properties, ring-opening mechanics, analytical validation via ASTM standards, and safety profiles relevant to pharmaceutical applications.

Part 1: Molecular Identity & Stoichiometry

At its core, BGE combines a lipophilic butyl chain with a reactive oxirane (epoxide) ring. This duality allows it to participate in nucleophilic substitution reactions while altering the solvation shell of the resulting conjugate.

Physicochemical Data Table

| Property | Value | Unit | Significance in Protocol Design |

| Chemical Formula | C₇H₁₄O₂ | - | Basis for stoichiometric calculations. |

| Molecular Weight | 130.19 | g/mol | Essential for molar ratio determination in conjugation. |

| CAS Number | 2426-08-6 | - | Unique identifier for regulatory filing (FDA/EMA). |

| Boiling Point | 164 | °C | High BP allows for elevated reaction temperatures without rapid evaporation. |

| Density | 0.91 | g/mL | Critical for volumetric dosing in automated synthesis. |

| Epoxide Equivalent Weight (EEW) | ~135–145 | g/eq | Used to calculate the precise amount of curing agent/nucleophile required. |

| Solubility | Organic Solvents | - | Miscible with ketones, alcohols, and aromatics; limited water solubility requires co-solvents (e.g., DMSO). |

Structural Implications

The n-butyl chain acts as an internal plasticizer. When conjugated to a polymer backbone, it increases free volume, thereby lowering the glass transition temperature (

Part 2: Reactivity Profile & Mechanism[1]

The utility of BGE lies in the strain energy of the epoxide ring (~13 kcal/mol). This strain drives ring-opening reactions with nucleophiles (amines, thiols, hydroxyls).[1][2]

Mechanism of Action: Nucleophilic Ring Opening

In physiological or neutral pH conditions often required for biomaterials, the reaction typically proceeds via an

Key Insight: Unlike acid-catalyzed opening which can lead to mixtures due to carbocation character, base-catalyzed or nucleophilic attack on BGE is highly regioselective.

Figure 1: The nucleophile attacks the less substituted carbon of the oxirane ring, preserving the butyl ether tail.

Part 3: Applications in Bioconjugation & Surface Chemistry

Surface Passivation & Capping

In the development of biosensors or affinity chromatography columns, residual reactive groups (e.g., unreacted amines on a silica bead) can cause non-specific binding (NSB).

-

Protocol Utility: BGE acts as a "capping agent." Its monofunctional nature ensures it terminates the reaction, blocking the amine without cross-linking the matrix. The butyl tail introduces a small hydrophobic patch that can further modulate water structure at the interface.

Hydrogel Modulus Tuning

For drug-eluting contact lenses or wound dressings, the mechanical stiffness of the matrix affects release kinetics.

-

Mechanism: Incorporating BGE into a methacrylate or amine-based hydrogel formulation reduces cross-link density (by competing with bifunctional cross-linkers) and increases chain mobility.

-

Outcome: This allows for fine-tuning of the diffusion coefficient (

) of the active pharmaceutical ingredient (API).

Part 4: Analytical Characterization Protocols

Trustworthiness in data requires validated methods. The following protocols are standard for verifying BGE purity and reactivity.

Protocol A: Determination of Epoxy Content (ASTM D1652)

This titration quantifies the reactive oxirane groups, ensuring the reagent has not degraded (hydrolyzed) prior to use.

Reagents:

-

0.1 N Perchloric acid in glacial acetic acid.

-

Tetraethylammonium bromide (TEAB).

-

Crystal Violet Indicator.

Workflow:

-

Weighing: Dissolve 0.5g of BGE sample in 10 mL chlorobenzene/chloroform.

-

Halide Addition: Add 10 mL of TEAB solution. Note: The bromide ion opens the epoxide ring, consuming acid in the process.

-

Titration: Titrate with 0.1 N Perchloric acid to a blue-green endpoint.

-

Calculation:

(Where V = volume of acid, N = normality) [1].

Protocol B: Purity Analysis via GC-MS

Gas Chromatography-Mass Spectrometry is required to detect hydrolysis byproducts (diols) or solvent impurities.

Figure 2: Standard workflow for identifying BGE purity and degradation products.

Part 5: Toxicology & Safety (Self-Validating Systems)

BGE is an alkylating agent. In a drug development context, it is classified as a potential genotoxic impurity (PGI) if found in final drug substances. Strict control is required.[4]

Toxicity Profile

-

LD50 (Oral, Rat): ~1660 mg/kg [2].[5]

-

Sensitization: Strong dermal sensitizer.

-

Carcinogenicity: Classified by IARC/NIOSH as a potential occupational carcinogen.

Decontamination Protocol (Quenching)

To validate safety in the lab, one must have a verified method to destroy excess BGE.

-

Reagent: 10% NaOH or concentrated aqueous ammonia.

-

Mechanism: Rapid hydrolysis or aminolysis of the epoxide ring converts the toxic electrophile into a benign glycol or amino-alcohol.

-

Validation: Check pH > 11 and verify disappearance of the epoxide peak (915 cm⁻¹) via FTIR.

Metabolic Fate

Research indicates that BGE is metabolized via hydrolytic ring opening to form 3-butoxy-1,2-propanediol, which is further oxidized to butoxyacetic acid [3]. Understanding this pathway is crucial for interpreting pharmacokinetic data in pre-clinical models exposed to BGE-containing excipients.

References

-

ASTM International.[6] (2019). ASTM D1652-11(2019) Standard Test Method for Epoxy Content of Epoxy Resins. West Conshohocken, PA. [Link]

-

National Institute for Occupational Safety and Health (NIOSH). (2019). n-Butyl Glycidyl Ether - IDLH.[5][7][8] Centers for Disease Control and Prevention. [Link]

-

PubChem.[5][8][9] (n.d.). Butyl Glycidyl Ether Compound Summary. National Library of Medicine. [Link]

Sources

- 1. 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 2. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. CAS 2426-08-6: Butyl glycidyl ether | CymitQuimica [cymitquimica.com]

- 5. n-Butyl glycidyl ether - Wikipedia [en.wikipedia.org]

- 6. store.astm.org [store.astm.org]

- 7. n-Butyl glycidyl ether - IDLH | NIOSH | CDC [cdc.gov]

- 8. N-BUTYL GLYCIDYL ETHER (BGE) | Occupational Safety and Health Administration [osha.gov]

- 9. Butyl glycidyl ether | C7H14O2 | CID 17049 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Vapor Pressure and Boiling Point of n-Butyl Glycidyl Ether

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of two critical physicochemical properties of n-butyl glycidyl ether (BGE): vapor pressure and boiling point. An understanding of these characteristics is paramount for the safe handling, processing, and application of this versatile compound in research, development, and manufacturing. This document delves into the theoretical underpinnings, presents established data, and outlines detailed experimental protocols for the determination of these properties, ensuring scientific integrity and practical applicability.

Introduction: The Significance of Vapor Pressure and Boiling Point

n-Butyl glycidyl ether (CAS No: 2426-08-6) is a reactive diluent frequently employed to reduce the viscosity of epoxy resin formulations. Its utility in adhesives, sealants, and coatings is well-established.[1][2] In the realm of drug development, understanding the volatility and thermal behavior of such reactive molecules is crucial for process chemistry, formulation stability, and occupational safety.

-

Vapor Pressure is a measure of a substance's tendency to transition into the gaseous phase. A higher vapor pressure at a given temperature indicates a more volatile compound.[3] This property is critical for assessing inhalation exposure risks, designing appropriate ventilation systems, and predicting evaporation rates in various applications.

-

Boiling Point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, leading to the rapid conversion of the liquid into a vapor.[4] The normal boiling point, measured at one atmosphere of pressure, is a key indicator of a substance's physical state under different temperature conditions and is essential for purification processes like distillation.

Physicochemical Data for n-Butyl Glycidyl Ether

The following table summarizes the reported values for the normal boiling point and vapor pressure of n-butyl glycidyl ether from various authoritative sources.

| Property | Value | Temperature (°C) | Pressure | Source(s) |

| Normal Boiling Point | 164 °C | 164 | 760 mmHg (1 atm) | [2][5] |

| 164-166 °C | 164-166 | 760 mmHg (1 atm) | ||

| 327 °F | 164 | 760 mmHg | [1][4][6] | |

| Vapor Pressure | 3 mmHg | 25 | - | [3][5][6] |

| 3.2 mmHg | 25 | - | [1][4] | |

| 5 hPa (approx. 3.75 mmHg) | 20 | - | ||

| 0.058 psi (approx. 3 mmHg) | 20 | - | [7] |

Theoretical Framework: The Clausius-Clapeyron Relation

The relationship between the vapor pressure of a liquid and its temperature is not linear; vapor pressure increases exponentially with temperature. This relationship is fundamentally described by the Clausius-Clapeyron equation . This thermodynamic principle explains that as the temperature of a liquid increases, the kinetic energy of its molecules also increases, leading to a higher rate of evaporation and consequently, a higher vapor pressure.

The Clausius-Clapeyron equation, in its integrated form, is:

ln(P₂/P₁) = - (ΔHvap/R) * (1/T₂ - 1/T₁)

Where:

-

P₁ and P₂ are the vapor pressures at temperatures T₁ and T₂ respectively.

-

ΔHvap is the enthalpy of vaporization of the substance.

-

R is the ideal gas constant.

This equation is invaluable for estimating the vapor pressure at a specific temperature if it is known at another temperature, provided the enthalpy of vaporization is also known.

Below is a conceptual diagram illustrating the relationship between temperature and vapor pressure, as dictated by the principles of the Clausius-Clapeyron equation.

Caption: Conceptual flow of increasing vapor pressure with temperature.

Experimental Protocols

The accurate determination of boiling point and vapor pressure requires standardized and validated methodologies. The following sections outline the principles and steps based on internationally recognized standards.

Determination of Boiling Point (Adapted from ASTM D1120)

This method covers the determination of the equilibrium boiling point of a liquid at atmospheric pressure.

Principle: A specified volume of the sample is boiled under equilibrium conditions. The temperature of the boiling liquid, corrected for barometric pressure, is recorded as the boiling point.

Apparatus:

-

100-mL round-bottom flask with a side-arm

-

Water-cooled reflux condenser

-

Calibrated thermometer or thermocouple

-

Heating mantle

-

Boiling chips

Procedure:

-

Assembly: Assemble the apparatus as shown in the diagram below. The thermometer should be positioned so that the bulb is fully immersed in the liquid but not touching the bottom of the flask.

-

Sample Preparation: Add 60 mL of n-butyl glycidyl ether to the flask, along with a few boiling chips to ensure smooth boiling.

-

Heating: Apply heat to the flask. The heating rate should be adjusted so that the liquid boils steadily and there is a continuous return of condensate from the condenser.

-

Equilibrium: Allow the system to reach equilibrium, which is indicated by a constant temperature reading for at least five minutes.

-

Measurement: Record the constant temperature as the observed boiling point.

-

Pressure Correction: Record the ambient barometric pressure. If the pressure is not 760 mmHg, a correction should be applied to the observed boiling point.

Caption: Workflow for the experimental determination of boiling point.

Determination of Vapor Pressure (Based on ASTM D2879 and OECD Guideline 104)

The isoteniscope method (ASTM D2879) is a static method suitable for determining the vapor pressure of liquids.

Principle: The sample is placed in a specialized apparatus called an isoteniscope. The pressure of the confined vapor in equilibrium with the liquid is measured at a specific, controlled temperature.

Apparatus:

-

Isoteniscope

-

Constant temperature bath

-

Manometer

-

Vacuum pump

-

Temperature measurement device

Procedure:

-

Sample Loading: Introduce the n-butyl glycidyl ether sample into the isoteniscope.

-

Degassing: The sample must be thoroughly degassed to remove any dissolved air. This is typically achieved by freezing the sample, evacuating the headspace, and then thawing the sample. This freeze-pump-thaw cycle is repeated until no more gas is evolved.

-

Temperature Equilibration: Place the isoteniscope in the constant temperature bath set to the desired temperature. Allow sufficient time for the sample to reach thermal equilibrium.

-

Pressure Measurement: As the sample heats, its vapor will exert pressure. This pressure is balanced against a known pressure, typically using a manometer. The pressure at which the liquid levels in the isoteniscope are equal is the vapor pressure of the sample at that temperature.

-

Repeatability: To generate a vapor pressure curve, the process is repeated at several different temperatures.

Conclusion

The vapor pressure and boiling point of n-butyl glycidyl ether are fundamental parameters that dictate its behavior in various scientific and industrial settings. The data and methodologies presented in this guide provide a solid foundation for professionals working with this compound. Adherence to standardized testing protocols is essential for obtaining reliable and reproducible results, which in turn ensures safety, process efficiency, and regulatory compliance.

References

-

Occupational Safety and Health Administration (OSHA). (n.d.). N-BUTYL GLYCIDYL ETHER (BGE). Retrieved from [Link]

-

New Jersey Department of Health. (1998). HAZARD SUMMARY: n-BUTYL GLYCIDYL ETHER. Retrieved from [Link]

-

Wikipedia. (n.d.). n-Butyl glycidyl ether. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). n-Butyl glycidyl ether. PubChem. Retrieved from [Link]

-

Yokkaichi Chemical Company, Limited. (n.d.). n-Butyl Glycidyl Ether (DY-BP). Retrieved from [Link]

Sources

- 1. N-BUTYL GLYCIDYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. yg-chem.co.jp [yg-chem.co.jp]

- 3. nj.gov [nj.gov]

- 4. Butyl glycidyl ether | C7H14O2 | CID 17049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. n-Butyl glycidyl ether - Wikipedia [en.wikipedia.org]

- 6. N-BUTYL GLYCIDYL ETHER (BGE) | Occupational Safety and Health Administration [osha.gov]

- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

Health and Safety Considerations for Butyl Glycidyl Ether (BGE): A Technical Guide for Life Sciences

Topic: Health and Safety Considerations for Butyl Glycidyl Ether Audience: Researchers, Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary

Butyl Glycidyl Ether (BGE), widely used as a reactive diluent and chemical intermediate, presents a deceptive risk profile in research and drug development environments. While its low vapor pressure (3.2 mmHg at 25°C) suggests manageability, its biological activity as a mono-functional epoxide makes it a potent alkylating agent.

For the drug development scientist, BGE is not merely a solvent or resin modifier; it is a Genotoxic Impurity (GTI) precursor and a severe sensitizer. This guide moves beyond basic MSDS data to analyze the mechanistic toxicology of BGE, the critical divergence between regulatory limits (OSHA vs. NIOSH), and the validation of containment protocols required to handle it with scientific integrity.

Physicochemical Properties & Reactivity

Understanding the hazard of BGE requires understanding its "warhead"—the epoxide ring.

| Property | Value | Implication for Safety |

| CAS Number | 2426-08-6 | Unique identifier for inventory tracking. |

| Molecular Weight | 130.21 g/mol | |

| Physical State | Colorless liquid | Hard to detect visually in small spills.[1] |

| Vapor Pressure | 3.2 mmHg @ 25°C | Low volatility reduces passive inhalation risk but does not eliminate it, especially during heating or aerosolization. |

| Flash Point | ~54°C (130°F) | Flammable. Requires grounding/bonding during transfer. |

| Solubility | ~2% in Water | Critical: Water alone is ineffective for decontamination. Soap or solvent is required. |

| Reactivity | Epoxide Ring | Electrophilic; reacts rapidly with amines, acids, and nucleophiles (DNA). |

Toxicological Mechanisms: The "Why" Behind the Hazard

The safety protocols for BGE are dictated by its mechanism of action at the molecular level. As an alkylating agent, BGE poses two distinct biological threats: Genotoxicity and Sensitization .

Mechanism of Action: Alkylation

The strained three-membered epoxide ring is highly electrophilic. Upon entering a biological system, it seeks electron-rich nucleophiles.

-

DNA Attack: The epoxide carbon attacks the N7 position of Guanine in DNA. This forms a bulky adduct that can lead to depurination or replication errors (transversion mutations).

-

Protein Haptenization: BGE alkylates carrier proteins (e.g., albumin) in the blood or skin. The immune system recognizes this "modified self" protein as foreign, triggering a T-cell mediated hypersensitivity response (Type IV).

Visualization of Toxicity Pathways

The following diagram illustrates the divergent pathways of BGE toxicity once it enters the cellular environment.

Figure 1: Mechanistic pathway of BGE toxicity showing dual risks of mutagenesis and sensitization via alkylation.

Regulatory Divergence: The "Safe" Limit?

There is a critical discrepancy between legal limits (OSHA) and recommended scientific limits (NIOSH/ACGIH). Researchers should default to the NIOSH REL.

| Agency | Limit Type | Value | Significance |

| OSHA | PEL (TWA) | 50 ppm | Outdated. Legal limit but likely insufficient to prevent sensitization. |

| ACGIH | TLV (TWA) | 3 ppm | Updated to reflect sensitization and reproductive risks. |

| NIOSH | REL (Ceiling) | 5.6 ppm | Target Standard. A 15-minute ceiling limit.[1][2][3] This acknowledges that short, high-concentration bursts drive sensitization. |

Guidance: In a drug development lab, aim for < 1 ppm (Action Level) using engineering controls. Do not rely on the 50 ppm OSHA limit.

Exposure Control & Monitoring Protocols

Trustworthiness in safety comes from verification. You cannot smell BGE at safe limits; you must measure it.

Analytical Monitoring (NIOSH Method 1616)

To validate your engineering controls (e.g., fume hood efficiency), use the following standardized protocol.

-

Sampler: Solid Sorbent Tube (Coconut Shell Charcoal, 100 mg/50 mg).[4]

-

Volume: 2 to 30 Liters.

-

Extraction: Carbon Disulfide (

).[4] -

Analysis: Gas Chromatography with Flame Ionization Detector (GC-FID).

-

Note: Samples must be refrigerated upon collection to prevent analyte migration or degradation.

Hierarchy of Controls Workflow

The following workflow defines the decision logic for handling BGE.

Figure 2: Operational workflow for BGE handling emphasizing engineering controls prior to PPE.

PPE Strategy: The Glove Permeation Factor

Standard nitrile examination gloves provide insufficient protection against glycidyl ethers for prolonged contact. The epoxide ring can permeate thin nitrile rubber.

Recommended Glove Materials

-

Laminated Film (e.g., Silver Shield/4H):

-

Butyl Rubber:

-

Nitrile (Splash Protection Only):

-

Breakthrough Time: < 10-30 minutes (variable by thickness).

-

Protocol: If using nitrile for dexterity, employ the "Double-Glove & Discard" method. Wear two pairs; if the outer pair is splashed, strip and replace immediately.

-

Emergency Response & Decontamination

Because BGE is water-insoluble (~2%), standard safety showers may not immediately remove the chemical from skin, and it may become trapped in clothing.

Skin Contact Protocol:

-

Immediate Action: Blot excess liquid (do not rub) with dry absorbent.

-

Wash: Use copious amounts of soap and water . The surfactant is necessary to emulsify the ether.

-

Medical: Monitor for delayed sensitization (redness/itching) for 24-48 hours.

Spill Management:

-

Do not use water to wash down a spill (it will spread the hydrophobic chemical).

-

Absorb with inert material (vermiculite/sand).

-

Dispose of as hazardous chemical waste (do not drain).

References

-

National Institute for Occupational Safety and Health (NIOSH). (1994).[5] Method 1616: n-Butyl Glycidyl Ether. NIOSH Manual of Analytical Methods (NMAM), 4th Edition.[4][5] [Link]

-

Occupational Safety and Health Administration (OSHA). (2024).[1] Occupational Chemical Database: n-Butyl Glycidyl Ether. [Link][1]

-

Centers for Disease Control and Prevention (CDC). (2019). NIOSH Pocket Guide to Chemical Hazards: n-Butyl glycidyl ether. [Link]

-

National Institutes of Health (NIH) - PubChem. (2024).[1] Butyl glycidyl ether (Compound) - Toxicity and Health Effects. [Link]

-

American Conference of Governmental Industrial Hygienists (ACGIH). (2024).[1] TLV Chemical Substances Introduction. (Referenced for TLV divergence).[2] [Link]

Sources

- 1. N-BUTYL GLYCIDYL ETHER (BGE) | Occupational Safety and Health Administration [osha.gov]

- 2. n-Butyl glycidyl ether - IDLH | NIOSH | CDC [cdc.gov]

- 3. 1988 OSHA PEL Project - n-Butyl Glycidyl | NIOSH | CDC [archive.cdc.gov]

- 4. cdc.gov [cdc.gov]

- 5. File:NIOSH Manual of Analytical Methods - 1616.pdf - Wikimedia Commons [commons.wikimedia.org]

Environmental Fate of Butyl Glycidyl Ether: A Technical Guide

Executive Summary

Butyl Glycidyl Ether (BGE) (CAS: 2426-08-6) is a monofunctional reactive diluent primarily used to reduce the viscosity of epoxy resin systems. While its industrial utility is defined by its ability to improve the handling and flexibility of cured resins, its environmental fate is governed by a dichotomy: it is chemically reactive (epoxide ring) yet kinetically stable in neutral aqueous environments.

For researchers and drug development professionals, BGE represents a critical case study in persistence vs. reactivity . Unlike many solvents that volatilize or degrade rapidly, BGE combines significant volatility with a resistance to neutral hydrolysis, creating a complex exposure profile. This guide delineates the physicochemical drivers, degradation pathways, and analytical protocols necessary for precise environmental risk assessment (ERA).

Physicochemical Profile: The Drivers of Fate

The environmental distribution of BGE is dictated by its high water solubility and moderate vapor pressure. It partitions significantly into the atmosphere from dry surfaces but remains dissolved in aqueous matrices unless actively purged.

| Parameter | Value | Environmental Implication |

| Molecular Weight | 130.18 g/mol | Facilitates membrane permeability. |

| Physical State | Colorless Liquid | - |

| Vapor Pressure | ~3.2 mmHg (4.2 hPa) at 25°C | Moderate volatility; significant atmospheric partitioning. |

| Water Solubility | ~20 g/L (20,000 mg/L) | High mobility in aqueous phases; low sorption to soil. |

| Log Kow | 0.63 | Low bioaccumulation potential ; unlikely to biomagnify. |

| Henry's Law Constant | ~2.5 × 10⁻⁵ atm-m³/mol | Volatilization from water is a significant fate process (Half-life: ~1 day in rivers). |

| Koc (Soil Adsorption) | ~52 (Estimated) | High mobility in soil; potential groundwater contaminant. |

Abiotic Degradation Pathways

Abiotic processes are the primary determinants of BGE's fate in the atmosphere, while hydrolysis governs its fate in water, albeit in a pH-dependent manner.

Hydrolysis

The epoxide ring is susceptible to nucleophilic attack by water, but the kinetics are heavily influenced by pH.

-

Neutral pH (7): Hydrolysis is extremely slow. Estimates suggest a half-life of >60 years , rendering BGE effectively persistent in neutral waters absent biological activity.

-

Acidic/Basic pH: The reaction is acid- and base-catalyzed. In acidic environments (e.g., industrial effluent, acid rain), the epoxide oxygen is protonated, facilitating rapid ring opening to form 3-butoxy-1,2-propanediol .

Atmospheric Oxidation

In the troposphere, BGE exists solely as a vapor. It degrades via reaction with photochemically produced hydroxyl radicals ([1]•OH).[2][3][4]

-

Mechanism: Hydrogen abstraction followed by radical propagation.

-

Half-life: Estimated at ~19 hours (assuming 1.5 × 10⁶[1] •OH radicals/cm³).[1]

-

Implication: BGE does not persist in the atmosphere long enough to undergo long-range transport.

Visualization: Hydrolysis Mechanism

The following diagram illustrates the pH-dependent hydrolysis pathway of BGE.

Caption: Acid-catalyzed hydrolysis proceeds via protonation, accelerating ring opening to the diol.

Biotic Degradation & Metabolism

While environmental biodegradation data is limited (often classified as "Not Readily Biodegradable"), mammalian metabolic pathways provide insight into potential microbial degradation routes involving epoxide hydrolases .

Biodegradation Status

-

Classification: BGE is generally considered not readily biodegradable in standard OECD 301 tests. This contributes to its classification as "Toxic to aquatic life with long lasting effects" (H411), as it persists long enough to exert chronic toxicity.

-

Microbial Potential: Bacteria possessing epoxide hydrolase enzymes can theoretically convert BGE to the corresponding glycol (diol), which is then amenable to beta-oxidation.

Metabolic Pathway (Mammalian/Theoretical Microbial)

The primary detoxification route involves the hydrolytic opening of the epoxide ring, followed by oxidation.

Caption: Biological degradation proceeds via ring opening to the diol, followed by stepwise oxidation.[1]

Transport and Distribution

Understanding the movement of BGE is critical for containment and remediation strategies.

Volatilization (Water-to-Air)

Despite its high solubility, BGE's Henry's Law constant indicates significant volatility.

-

Model River (1m deep): Half-life ~1 day.

-

Model Lake: Half-life ~16 days.

-

Implication: In open water bodies, volatilization competes with hydrolysis as the dominant removal mechanism.

Soil Mobility

-

Koc ~ 52: BGE binds very weakly to organic carbon.

-

Leaching Risk: If spilled on soil, BGE will rapidly leach into groundwater unless volatilization occurs first. It does not adsorb to sediment.

Analytical Methodologies

Accurate quantification is required for monitoring exposure limits (NIOSH REL: 5.6 ppm) and environmental compliance.

Air Analysis: NIOSH Method 1616

This is the gold standard for determining BGE in workplace air.

-

Sampler: Solid sorbent tube (Coconut shell charcoal, 100mg/50mg).

-

Flow Rate: 0.01 to 0.2 L/min.

-

Volume: 2 to 30 L.

-

Extraction: Carbon disulfide (CS₂).

-

Analysis: Gas Chromatography with Flame Ionization Detection (GC-FID).

-

Injection: 5 µL (splitless or packed).

-

Column: Dimethyl polysiloxane capillary column (e.g., DB-1).

Water Analysis Protocol (Proposed)

Due to BGE's volatility and solubility, a Purge and Trap GC-MS method is recommended for environmental water samples to achieve low detection limits.

Step-by-Step Protocol:

-

Sampling: Collect water in 40mL VOA (Volatile Organic Analysis) vials with Teflon-lined septa. Preserve with HCl to pH < 2 to inhibit microbial activity (Note: Analyze immediately to prevent acid-catalyzed hydrolysis, or store at 4°C without acid if analysis is within 24h).

-

Purge: Transfer 5mL sample to the sparging vessel. Purge with helium at 40 mL/min for 11 minutes at ambient temperature.

-

Trap: Adsorb analytes onto a Tenax/Silica gel/Charcoal trap.

-

Desorb: Heat trap to 180°C and backflush with helium onto the GC column.

-

GC Parameters:

-

Column: DB-624 (30m x 0.25mm ID).

-

Oven: 35°C (hold 4 min) -> 10°C/min -> 220°C.

-

-

MS Detection: Operate in SIM (Selected Ion Monitoring) mode targeting characteristic ions (m/z 57, 29, 31) for maximum sensitivity.

Implications for Risk Assessment

For drug development and industrial hygiene, the risk profile of BGE is driven by its "Toxic to aquatic life with long lasting effects" (H411) classification.

-

Aquatic Toxicity: While BGE has low bioaccumulation (LogKow 0.63), it exerts acute toxicity to aquatic organisms.

-

Daphnia magna and Algae are sensitive species.[5]

-

The "long lasting effects" designation stems from the combination of moderate acute toxicity and lack of rapid biodegradation.

-

-

PNEC (Predicted No-Effect Concentration): In the absence of chronic data, a high assessment factor (typically 1000) is applied to the lowest acute LC50/EC50 to derive the PNEC for water.

-

Supply Chain Risk: Pharmaceutical manufacturers using BGE as an intermediate must treat effluent streams (e.g., via alkaline hydrolysis or advanced oxidation) before discharge to prevent aquatic toxicity, as standard biological treatment (WWTP) may not fully degrade the compound within retention times.

References

-

National Institute for Occupational Safety and Health (NIOSH). (1994). Method 1616: n-Butyl Glycidyl Ether. NIOSH Manual of Analytical Methods (NMAM), 4th Edition.

-

National Library of Medicine. (n.d.). Butyl Glycidyl Ether - Hazardous Substances Data Bank (HSDB).[1] PubChem.

-

European Chemicals Agency (ECHA). (n.d.). Butyl glycidyl ether - Registration Dossier & C&L Inventory.

-

Meylan, W. M., & Howard, P. H. (1993).[1] Computer estimation of the atmospheric gas-phase reaction rate of organic compounds with hydroxyl radicals and ozone. Chemosphere, 26(12), 2293-2299.

-

Eadsforth, C. V., et al. (1985). The metabolism and urinary elimination of n-butyl glycidyl ether in the rat and rabbit. Xenobiotica, 15(7), 579-589.

-

Lyman, W. J., et al. (1990).[1] Handbook of Chemical Property Estimation Methods. American Chemical Society.[1] (Cited for Hydrolysis and Koc estimation methods).

Sources

- 1. Butyl glycidyl ether | C7H14O2 | CID 17049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. Toxicity of butylone and its enantiomers to Daphnia magna and its degradation/toxicity potential using advanced oxidation technologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. dergipark.org.tr [dergipark.org.tr]

Toxicological Determinants of Butyl Glycidyl Ether (BGE): Mechanisms, Carcinogenicity, and Risk Assessment

Executive Summary

Butyl Glycidyl Ether (BGE), a reactive diluent extensively used to reduce the viscosity of epoxy resin systems, presents a complex toxicological profile characterized by direct alkylating activity. While essential for industrial applications requiring low-viscosity formulations, its epoxide moiety drives significant biological reactivity. This technical guide synthesizes critical data from the National Toxicology Program (NTP) and peer-reviewed literature to establish the causal link between BGE exposure, genotoxicity, and site-of-contact carcinogenicity.

Key Toxicological Findings:

-

Mechanism: Direct-acting alkylating agent capable of binding DNA and proteins without metabolic activation.

-

Target Organs: Primary toxicity is observed in the nasal cavity (respiratory epithelium) and skin.

-

Carcinogenicity: Classified as a carcinogen based on "clear evidence" in rats (nasal squamous cell carcinoma) and mice (hemangiomas) following chronic inhalation.[1]

-

Sensitization: Potent contact allergen.[2]

Physicochemical & Mechanistic Basis of Toxicity

The toxicity of BGE (CAS: 2426-08-6) is intrinsic to its structure. Unlike inert solvents, BGE functions as an electrophile.

The Epoxide "Warhead"

The strained three-membered epoxide (oxirane) ring is the structural determinant of BGE’s toxicity. The ring strain (~13 kcal/mol) makes the carbons highly susceptible to nucleophilic attack by biological macromolecules (DNA, RNA, proteins).

-

Reactivity: The terminal epoxide reacts with nucleophilic centers (e.g., N7-guanine in DNA) via an SN2 mechanism.

-

Volatility: A vapor pressure of ~3 mmHg at 25°C allows significant inhalation exposure, facilitating direct contact with the moist mucous membranes of the respiratory tract.

Physicochemical Data Table

| Parameter | Value | Toxicological Implication |

| Molecular Weight | 130.19 g/mol | Small size facilitates rapid absorption across membranes. |

| Log Kow | 0.63 | Moderate lipophilicity allows dermal penetration but prevents bioaccumulation. |

| Vapor Density | 4.5 (Air = 1) | Vapors settle in low-lying areas; high inhalation risk in confined spaces. |

| Water Solubility | ~20 g/L | Sufficient solubility to dissolve in mucosal fluids (nasal/lung lining). |

Toxicokinetics and Metabolism[3][4]

Understanding the fate of BGE is critical for interpreting toxicity data. The body utilizes two competing pathways to detoxify the epoxide: hydrolysis and glutathione conjugation.

Metabolic Pathways

-

Hydrolysis (Major Pathway): Epoxide Hydrolase (EH) opens the ring to form a diol (3-butoxy-1,2-propanediol), which is further oxidized to butoxyacetic acid.[3]

-

Conjugation (Detoxification): Glutathione S-Transferase (GST) catalyzes the addition of glutathione (GSH) to the epoxide, leading to urinary excretion as mercapturic acids.

Note: Saturation of the GST pathway leads to depletion of cellular glutathione, increasing oxidative stress and allowing free epoxides to alkylate DNA.

Visualization: Metabolic Fate of BGE

Figure 1: Competing metabolic pathways for BGE. The balance between hydrolysis/conjugation and direct alkylation determines toxic outcome.

Genetic Toxicology & Carcinogenicity[5]

BGE is a direct-acting mutagen and a site-of-contact carcinogen.

Genotoxicity Profile[4][6][7]

-

Ames Test: Positive in Salmonella typhimurium strains TA100 and TA1535 (base-pair substitution strains) without metabolic activation (S9). This confirms BGE does not require liver metabolism to become mutagenic [1].

-

In Vivo: While some bone marrow micronucleus tests were negative (likely due to rapid hydrolysis before reaching marrow), dominant lethal assays in mice have shown positive results, indicating potential germ cell mutagenicity [2].

Carcinogenicity (NTP Bioassay Results)

The National Toxicology Program (NTP) conducted definitive 2-year inhalation studies [3].

| Species | Exposure Conc.[3][4][5] | Primary Tumor Site | Tumor Type | Significance |

| Rat (F344/N) | 30, 90 ppm | Nasal Cavity | Squamous Cell Carcinoma | Clear Evidence |

| Mouse (B6C3F1) | 15, 45 ppm | Nasal Cavity | Hemangioma | Clear Evidence |

| Mouse (Female) | 45 ppm | Uterus | Histiocytic Sarcoma | Some Evidence |

Interpretation: The localization of tumors in the nasal cavity correlates with the high reactivity of BGE at the portal of entry. The tissue damage initiates a cycle of necrosis and regenerative hyperplasia, which, combined with direct DNA alkylation, drives carcinogenesis.

Experimental Protocol: Whole-Body Inhalation Bioassay

Objective: To assess chronic toxicity and carcinogenicity of volatile epoxides like BGE. Standard: Adapted from NTP Specification for Inhalation Studies.

Experimental Design Strategy

-

Why Whole-Body? Mimics occupational exposure where skin absorption and grooming (oral intake) occur alongside inhalation.

-

Chamber Dynamics: BGE is reactive; chamber concentrations must be monitored in real-time to prevent degradation losses.

Step-by-Step Workflow

Phase 1: Generation & Monitoring

-

Vapor Generation: Pump liquid BGE into a heated evaporator (temperature < 60°C to prevent polymerization).

-

Dilution: Mix vapor with filtered air to achieve target concentrations (e.g., 0, 5, 15, 45 ppm).

-

Analysis: Continuously monitor chamber concentration using an online Gas Chromatograph (GC) with Flame Ionization Detection (FID). Validation: Samples must be within ±10% of target.

Phase 2: Animal Exposure

-

Acclimation: Quarantine animals (F344 rats / B6C3F1 mice) for 14 days.

-

Exposure Regimen: 6 hours/day, 5 days/week for 104 weeks.

-

Clinical Obs: Twice daily checks for signs of toxicity (e.g., dyspnea, nasal discharge).

Phase 3: Necropsy & Histopathology

-

Termination: Euthanize via CO2 asphyxiation.

-

Nasal Sectioning: The nasal cavity is the critical target. Section at 3 specific levels:

-

Level I: Posterior to upper incisors (Squamous epithelium).

-

Level II: Incisive papilla (Respiratory epithelium).

-

Level III: Second molar (Olfactory epithelium).

-

-

Staining: H&E stain for standard microscopy.

Protocol Visualization

Figure 2: Workflow for chronic inhalation carcinogenicity bioassay of volatile epoxides.